molecular formula C16H24N2O4 B8185817 tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester

tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester

Cat. No.: B8185817
M. Wt: 308.37 g/mol
InChI Key: FNDLCZDUMAVPTI-UHFFFAOYSA-N
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Description

tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester is a bifunctional organic compound featuring both a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl ester moiety. The Boc group is widely used in peptide synthesis to protect amine functionalities, while the tert-butyl ester serves to stabilize carboxylic acids during reactions. This compound is synthesized via solid-phase-supported methodologies, as exemplified by analogous procedures for tert-butyl ester-containing derivatives (e.g., compound 3 and 4 in ) . Its structural design enables compatibility with diverse reaction conditions, particularly in multi-step organic syntheses where selective deprotection is critical.

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-9-7-8-10-17-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLCZDUMAVPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester typically involves the reaction of 2-aminopyridine with tert-butylcarbonyl anhydride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to yield the desired Boc-protected product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Free amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis .

Biology and Medicine: In biological research, the compound is used to study the effects of Boc-protected amines on various biological systems. It is also explored for its potential therapeutic applications .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other tert-butyl esters and Boc-protected derivatives. Key analogues include:

a) (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Structure : Features a tert-butyl ester and an iodine-substituted pyrrolidine ring.
  • Function : Used as an intermediate in asymmetric synthesis.
  • Safety Profile : Classified as a skin/eye irritant and respiratory hazard, requiring stringent handling protocols (e.g., ventilation, protective equipment) .
b) A20 and MA20 Polymers ()
  • Structure : Poly(tert-butyl acrylate) (A20) and poly(tert-butyl methacrylate) (MA20).
  • Thermal Stability : Activation energies for tert-butyl ester decomposition are 116(7) kJ mol⁻¹ (A20) and 125(13) kJ mol⁻¹ (MA20), indicating methacrylate derivatives exhibit marginally higher thermal resistance .
  • Application : Utilized in scanning thermal lithography (SThL) for high-resolution patterning.
c) (2-Amino-benzyl)-carbamic acid tert-butyl ester
  • Structure : Combines a tert-butyl carbamate group with an aromatic amine.
  • Function : Serves as a precursor in pharmaceutical syntheses, leveraging Boc protection for amine stability .

Comparative Data Table

Compound Key Functional Groups Thermal Stability (Activation Energy) Safety Considerations Primary Applications
Target Compound Boc-amino, tert-butyl ester Inferred: ~116–125 kJ mol⁻¹ Likely requires standard Boc-handling Peptide synthesis, intermediates
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester tert-butyl ester, iodine Not reported Skin/eye irritation, respiratory risks Asymmetric synthesis
A20 Polymer tert-butyl acrylate 116(7) kJ mol⁻¹ Not specified Lithography, surface functionalization
MA20 Polymer tert-butyl methacrylate 125(13) kJ mol⁻¹ Not specified High-resolution patterning
(2-Amino-benzyl)-carbamic acid tert-butyl ester tert-butyl carbamate Not reported Amine reactivity precautions Pharmaceutical intermediates

Key Research Findings

Thermal and Chemical Stability :

  • The tert-butyl ester group in the target compound likely decomposes via mechanisms similar to A20/MA20 polymers, releasing isobutylene and forming carboxylic acids or cyclic anhydrides .
  • The Boc group’s acid-labile nature contrasts with the thermal lability of tert-butyl esters, enabling orthogonal deprotection strategies.

Synthetic Utility :

  • Solid-phase synthesis (as in ) enhances yield and purity compared to solution-phase methods used for simpler tert-butyl esters .
  • The pyridine ring in the target compound may confer unique solubility or coordination properties absent in aliphatic analogues.

Safety and Handling :

  • While direct safety data for the target compound is lacking, tert-butyl esters generally require precautions against inhalation and dermal exposure, as highlighted for iodinated derivatives .

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